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Compound of Interest

Compound Name: [Ala92]-Peptide 6

CAS No.: 189064-08-2

Cat. No.: B573502 Get Quote

Executive Summary & Mechanism of Action
[Ala92]-Peptide 6 (Sequence: DAAREGFLDTLVVLHRAGAR) is a 20-residue synthetic peptide

corresponding to amino acids 84–103 of the human p16^{INK4a} protein. It functions as a

mimetic of the native tumor suppressor, specifically targeting Cyclin-Dependent Kinases 4 and

6 (CDK4/6).

Mechanistic Insight
In healthy cells, p16 binds CDK4/6, preventing their association with Cyclin D.[1] This inhibition

prevents the phosphorylation of the Retinoblastoma protein (pRb).[2] Unphosphorylated pRb

sequesters E2F transcription factors, thereby halting the cell cycle at the G1 checkpoint.

Biochemical Potency: The peptide inhibits CDK4-Cyclin D1 activity with an IC₅₀ of ~1.5 µM in

cell-free kinase assays [1].

Cellular Potency: Due to membrane permeability barriers, effective concentrations in cell

culture are significantly higher (typically 10–100 µM) unless coupled with a protein

transduction domain (e.g., TAT).

Pathway Visualization
The following diagram illustrates the intervention point of [Ala92]-Peptide 6 within the G1/S

transition pathway.
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Caption: Mechanism of [Ala92]-Peptide 6. Red line indicates inhibition of the CDK4/6 complex,

preventing pRb phosphorylation and arresting cells in G1.
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Preparation and Storage Protocol
Peptides are susceptible to degradation and aggregation. Strict adherence to this protocol is

required to maintain bioactivity.

Reconstitution[2][3]
Solvent: Dissolve the lyophilized peptide in sterile DMSO (Dimethyl Sulfoxide). Water is not

recommended for the initial stock due to the hydrophobic residues (Leu, Val, Phe) in the

sequence.

Stock Concentration: Prepare a 10 mM stock solution.

Calculation: Molecular Weight ≈ 2123.44 g/mol .[3]

Example: Dissolve 1 mg in 47 µL DMSO.

Aliquoting: Aliquot into small volumes (e.g., 10–20 µL) to avoid freeze-thaw cycles.

Storage: Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Desiccate if

possible.

Working Solutions
Dilute the DMSO stock directly into pre-warmed culture media immediately before use.

Critical Control: Ensure the final DMSO concentration in the culture well is < 0.5% (preferably

< 0.1%) to avoid solvent toxicity. Always run a "Vehicle Control" (media + DMSO only).

Dose-Response Optimization Protocol
Do not assume a single concentration works for all cell lines. Permeability varies significantly

between HeLa, MCF-7, and primary cells.

Experimental Design
Objective: Determine the Minimum Effective Concentration (MEC) for G1 arrest.
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Cell Seeding: Seed cells at 40–50% confluence. (Peptides work best on actively cycling

cells; do not treat confluent cells).

Duration: 24 to 48 hours.

Step-by-Step Workflow
Synchronization (Optional but Recommended): Serum-starve cells (0.1% FBS) for 24 hours

to synchronize them in G0/G1.

Release & Treatment: Replace media with complete media (10% FBS) containing the

peptide at the following concentrations:

0 µM (Vehicle Control)

10 µM

25 µM

50 µM

100 µM[4]

Incubation: Incubate for 24 hours.

Assay Selection:

Primary Readout:Flow Cytometry (Propidium Iodide) to visualize the G1 peak.

Secondary Readout:Western Blot for pRb (Ser780/Ser807) phosphorylation status.

Data Interpretation Guide
Use the table below to interpret results. The "Sweet Spot" is maximal G1 retention with minimal

sub-G1 (apoptosis) signal.
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Concentration
Expected Outcome
(Permeable Cells)

Expected Outcome
(Resistant Cells)

Notes

0 µM (Ctrl)
Normal Cell Cycle

Distribution

Normal Cell Cycle

Distribution

Baseline G1/S/G2

ratio.

10 µM
Slight G1

accumulation
No Effect

Close to biochemical

IC50 but often

insufficient in culture.

25 µM Significant G1 Arrest
Slight G1

accumulation

Starting point for

sensitive lines.

50 µM Maximal G1 Arrest Moderate G1 Arrest

Recommended

screening

concentration.

100 µM
G1 Arrest + Potential

Toxicity
Significant G1 Arrest

Watch for precipitation

or non-specific

toxicity.

Functional Validation: Western Blotting
To confirm the observed growth arrest is specifically due to CDK4/6 inhibition (and not general

toxicity), you must validate the molecular target.

Target: Phospho-Rb (Ser780) or Phospho-Rb (Ser807/811). Total Protein Control: Total Rb and

GAPDH/Actin.

Expected Result:

Vehicle Control: High levels of Phospho-Rb (indicating active cell cycle).

[Ala92]-Peptide 6 (Effective Dose): Drastic reduction in Phospho-Rb bands, with Total Rb

levels remaining constant or showing a mobility shift (hypophosphorylated Rb runs faster).

Troubleshooting & Optimization
If you observe no effect at 50 µM:
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Permeability Issue: The peptide lacks a Trans-Activator of Transcription (TAT) sequence.

Solution: Use a protein delivery reagent (e.g., specific lipid formulations for peptides) or

switch to a TAT-fused variant if available.

Serum Proteases: Peptides can degrade in 10% FBS.

Solution: Treat in reduced serum (1-2%) or add the peptide in two bolus doses (0h and

12h) to maintain concentration.

Precipitation: High concentrations (>100 µM) in aqueous media may precipitate.

Check: Inspect wells under a microscope immediately after adding peptide. If crystals

form, sonicate the media or lower the concentration.

Experimental Workflow Diagram
The following flowchart outlines the standardized validation process for [Ala92]-Peptide 6.
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Caption: Step-by-step workflow from reconstitution to dual-assay validation (Flow Cytometry

and Western Blot).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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